molecular formula C21H27ClN4O5 B13863320 N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide

N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide

Cat. No.: B13863320
M. Wt: 450.9 g/mol
InChI Key: KVSOHJMSPKUYAW-UHFFFAOYSA-N
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Description

N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a piperazine moiety, and a sugar-like oxane ring.

Preparation Methods

The synthesis of N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 7-chloroquinoline, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with a sugar derivative to introduce the oxane ring, followed by acylation to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide can be compared with other quinoline derivatives such as chloroquine and hydroxychloroquine. While all these compounds share a quinoline core, this compound is unique due to the presence of the piperazine and oxane moieties, which may contribute to its enhanced bioactivity and specificity . Similar compounds include:

Properties

Molecular Formula

C21H27ClN4O5

Molecular Weight

450.9 g/mol

IUPAC Name

N-[2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C21H27ClN4O5/c1-12(28)24-18-20(30)19(29)17(11-27)31-21(18)26-8-6-25(7-9-26)16-4-5-23-15-10-13(22)2-3-14(15)16/h2-5,10,17-21,27,29-30H,6-9,11H2,1H3,(H,24,28)

InChI Key

KVSOHJMSPKUYAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)CO)O)O

Origin of Product

United States

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